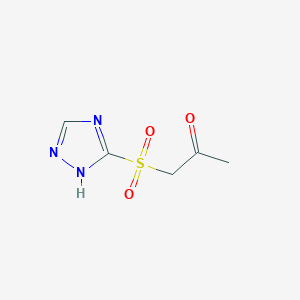
N-(2-chlorobenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)propanamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as a tool to study the physiological and biochemical effects of various compounds.
Mécanisme D'action
The mechanism of action of N-(2-chlorobenzyl)propanamide is not completely understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins. This can result in a decrease in inflammation and pain. It has also been shown to have effects on the central nervous system, including sedation and anxiolysis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-chlorobenzyl)propanamide in lab experiments is its specificity for COX-2. This allows researchers to study the effects of compounds on COX-2 activity without affecting other enzymes. However, one of the limitations of using N-(2-chlorobenzyl)propanamide is its potential toxicity. It has been shown to have toxic effects on some cell types, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-(2-chlorobenzyl)propanamide. One area of research is the development of new compounds that are more specific for COX-2 and have less toxicity. Another area of research is the study of the effects of N-(2-chlorobenzyl)propanamide on other physiological systems, such as the cardiovascular system and the immune system. Additionally, N-(2-chlorobenzyl)propanamide could be used in combination with other compounds to study their effects on COX-2 activity and other physiological systems.
Méthodes De Synthèse
The synthesis of N-(2-chlorobenzyl)propanamide can be achieved by reacting 2-chlorobenzylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, where the amine group of 2-chlorobenzylamine is replaced by the propanoyl group of propanoyl chloride.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)propanamide is widely used in scientific research as a tool to study the physiological and biochemical effects of various compounds. It is used to study the effects of compounds on the central nervous system, as well as on various other physiological systems. It is also used to study the effects of compounds on enzyme activity and protein expression.
Propriétés
Nom du produit |
N-(2-chlorobenzyl)propanamide |
|---|---|
Formule moléculaire |
C10H12ClNO |
Poids moléculaire |
197.66 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)methyl]propanamide |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)12-7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) |
Clé InChI |
WJPQWWMWVNNVOG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC1=CC=CC=C1Cl |
SMILES canonique |
CCC(=O)NCC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)
![N-{4-[(3-bromo-4-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262537.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![5-bromo-2-methoxy-3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B262548.png)

![N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)
![2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
